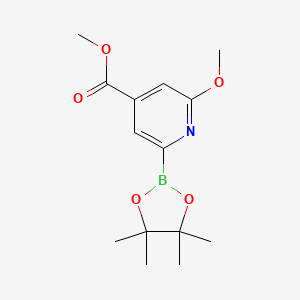

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate

Description

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate (CAS: 1309982-35-1) is a heterocyclic boronic ester derivative with the molecular formula C₁₄H₂₀BNO₄. The compound features an isonicotinate core substituted with a methoxy group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5. This structural motif is critical for its role in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceutical and materials chemistry . The pinacol boronate group enhances stability against hydrolysis compared to free boronic acids, making it a preferred intermediate in synthetic workflows .

Properties

Molecular Formula |

C14H20BNO5 |

|---|---|

Molecular Weight |

293.13 g/mol |

IUPAC Name |

methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate |

InChI |

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-7-9(12(17)19-6)8-11(16-10)18-5/h7-8H,1-6H3 |

InChI Key |

RMEMGMAFYFZXOB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis from Methyl 2,6-Dichloronicotinate via Borylation

One documented method begins with methyl 2,6-dichloronicotinate as the key intermediate. The preparation involves:

- Starting with methyl 2,6-dichloronicotinate dissolved in an aprotic solvent such as tetrahydrofuran.

- Treatment with a strong base, lithium hydroxide, under inert atmosphere at elevated temperatures (typically 30–60 °C, often around 40 °C) for 2 to 12 hours to hydrolyze or modify the ester intermediate.

- Subsequent functional group transformations including cyclization and halide conversions.

- A Stille coupling or related palladium-catalyzed cross-coupling reaction to install the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group) at the 6-position of the isonicotinate ring.

This method emphasizes the use of lithium hydroxide in tetrahydrofuran and palladium-catalyzed cross-coupling to achieve the boronate ester substitution.

Palladium-Catalyzed Borylation of Methyl 5-Bromo-2-Methoxynicotinate

A more direct and commonly used approach involves the palladium-catalyzed borylation of methyl 5-bromo-2-methoxynicotinate:

- Reactants include methyl 5-bromo-2-methoxynicotinate, bis(pinacolato)diboron (4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane)), potassium acetate as a base, and a palladium catalyst such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct.

- The reaction is carried out in 1,4-dioxane solvent at 65 °C with vigorous stirring, typically overnight.

- After reaction completion, the mixture is concentrated and purified by flash chromatography using ethyl acetate and hexanes as eluents.

- This procedure yields methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate in approximately 70.9% isolated yield.

Table 1: Reaction Conditions for Palladium-Catalyzed Borylation

| Parameter | Details |

|---|---|

| Starting Material | Methyl 5-bromo-2-methoxynicotinate (1.25 g, 5.08 mmol) |

| Boron Source | Bis(pinacolato)diboron (1.806 g, 7.11 mmol) |

| Base | Potassium acetate (0.773 g, 7.87 mmol) |

| Catalyst | PdCl2(dppf)·CH2Cl2 (0.332 g, 0.406 mmol) |

| Solvent | 1,4-Dioxane (15 mL) |

| Temperature | 65 °C |

| Reaction Time | Overnight (approx. 16 hours) |

| Yield | 70.9% isolated yield |

Related Synthetic Procedures and Characterization

- The borylation reaction is a variant of the Suzuki-Miyaura coupling precursor formation, where the boronate ester is installed to enable further cross-coupling reactions.

- Analytical techniques such as mass spectrometry (MSESI m/z 294.1 [M+H]) confirm the molecular weight and purity of the product.

- Related experimental details in Suzuki-Miyaura coupling studies show that such boronate esters are stable and effective coupling partners.

Summary of Research Outcomes

- The palladium-catalyzed borylation of methyl 5-bromo-2-methoxynicotinate is a robust and reproducible method, providing good yields (~71%) and straightforward purification.

- The reaction conditions (moderate temperature, common base potassium acetate, and common solvent 1,4-dioxane) are mild and scalable.

- The alternative route via methyl 2,6-dichloronicotinate involves more steps and harsher conditions but allows for potential structural diversification through cyclization and halide transformations.

- The compound's successful synthesis is confirmed by spectroscopic and mass spectrometric analyses, supporting its use in further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activities.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and drug design. The dioxaborolane ring enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of this compound, a detailed comparison with structurally analogous boronic esters is provided below.

Structural Analogues and Key Differences

Reactivity in Suzuki-Miyaura Cross-Coupling

- Electronic Effects : The methoxy group at position 2 in the target compound acts as an electron-donating group, increasing electron density on the aromatic ring. This enhances oxidative addition efficiency in palladium-catalyzed couplings compared to methyl-substituted analogues .

- Steric Effects : The methyl group in Methyl 2-methyl-6-(...)isonicotinate introduces greater steric bulk, slowing transmetallation steps in cross-couplings. In contrast, the methoxy group’s smaller size allows for faster reaction kinetics .

- Quinoline vs. Isonicotinate Cores: The quinoline derivative (CAS: 1201644-36-1) exhibits lower solubility in polar solvents due to its extended aromatic system but shows superior stability in acidic conditions .

Biological Activity

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate (CAS No. 1246765-27-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound is a derivative of isonicotinic acid and incorporates a boron-containing moiety which may influence its reactivity and biological interactions. The presence of the dioxaborolane group suggests potential interactions with biological targets through boron coordination chemistry.

Potential Targets

- Kinases : The compound may inhibit specific kinases involved in cell signaling pathways.

- Neurodegeneration : Similar compounds have shown promise in inhibiting pathways linked to neurodegenerative diseases by modulating protein interactions .

Anticancer Activity

Research indicates that isonicotinic derivatives can exhibit significant anticancer properties. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Effects on Cancer Cell Lines

These results suggest that the compound may exert selective toxicity towards cancer cells while sparing normal cells.

Neuroprotective Effects

The compound's ability to inhibit ROCK (Rho-associated protein kinase), a target implicated in neurodegenerative processes, positions it as a candidate for further investigation in neuroprotection strategies . Inhibition of ROCK has been associated with reduced apoptosis and improved cell survival under stress conditions.

Case Studies

- Study on Cell Viability : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

- Neuroprotective Assay : In models of oxidative stress-induced neuronal death, the compound showed protective effects by reducing markers of oxidative damage and enhancing cell viability compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate, and what optimization strategies address low yield in cross-coupling reactions?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety for cross-coupling with aryl halides. Key steps include:

- Precursor preparation : Start with 6-bromo-2-methoxyisonicotinic acid, followed by esterification with methanol under acidic conditions .

- Boronation : Introduce the dioxaborolane group using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Yield optimization : Adjust reaction temperature (80–100°C), solvent polarity (THF or dioxane), and ligand-to-metal ratios. Monitor reaction progress via TLC or HPLC to mitigate side reactions like protodeboronation .

Q. How should researchers characterize the purity and structural integrity of this compound, and which analytical techniques resolve ambiguities in NMR spectra?

- Methodological Answer :

- Purity analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with authentic standards .

- Structural confirmation :

- ¹H/¹³C NMR : Assign peaks for the methoxy group (δ ~3.9 ppm), ester carbonyl (δ ~165 ppm), and dioxaborolane (δ ~1.3 ppm for pinacol methyl groups). Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (expected m/z: ~347.2).

Q. What are the critical safety considerations for handling this compound, and how should accidental exposure be managed in laboratory settings?

- Methodological Answer :

- Hazard mitigation : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Spill management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- First aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .

Advanced Research Questions

Q. How does the steric and electronic environment of the dioxaborolane group influence reactivity in transition-metal-catalyzed reactions, and what mechanistic studies validate these effects?

- Methodological Answer :

- Steric effects : The pinacol boronate’s bulky substituents slow transmetallation steps but improve stability. Use DFT calculations to model transition states and compare activation energies with less hindered analogs .

- Electronic effects : Electron-withdrawing groups on the isonicotinate ring enhance electrophilicity at the boron center. Monitor reaction kinetics via in-situ IR spectroscopy to correlate electronic parameters with catalytic turnover .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions, and how are degradation products identified?

- Methodological Answer :

- Stability studies :

- pH dependence : Dissolve the compound in buffers (pH 2–12) and analyze via HPLC at intervals (0, 24, 48 hrs). Hydrolysis is accelerated under acidic conditions (pH < 4), releasing boric acid and methyl isonicotinate .

- Thermal stability : Use TGA/DSC to determine decomposition onset temperatures (~150°C). Store at –20°C under argon to prevent oxidation .

- Degradation profiling : LC-MS/MS identifies fragments like 2-methoxy-6-boronoisonicotinic acid (m/z ~212.1) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s utility in designing covalent inhibitors or supramolecular assemblies?

- Methodological Answer :

- DFT applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Optimize geometry at the B3LYP/6-31G* level using Gaussian .

- Docking studies : Simulate interactions with biological targets (e.g., proteases) using AutoDock Vina. The boronate ester may act as a warhead for serine residue covalent binding .

Q. What strategies reconcile contradictory data in cross-coupling efficiency reported across literature, particularly for electron-deficient aryl partners?

- Methodological Answer :

- Controlled experiments : Systematically vary substrates (e.g., para-substituted aryl bromides) and compare yields. Use Hammett plots to correlate σ values with reaction rates .

- Catalyst screening : Test palladium (e.g., Pd(OAc)₂, PdCl₂) and nickel catalysts. Nickel may better tolerate electron-deficient partners due to lower oxidative addition barriers .

Methodological Frameworks

Q. How should researchers design a theoretical framework to study this compound’s role in organoboron chemistry, integrating synthetic and computational data?

- Methodological Answer :

- Conceptual grounding : Align with Marcus theory for electron transfer or Curtin-Hammett principles for kinetic vs. thermodynamic control .

- Data integration : Use multivariate analysis (e.g., PCA) to correlate synthetic conditions (solvent, catalyst) with reaction outcomes (yield, selectivity) .

Q. What advanced separation techniques (e.g., SFC, chiral chromatography) resolve enantiomeric impurities in boronate-containing intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.